molecular formula C19H17N3O3 B12110924 3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide

Cat. No.: B12110924
M. Wt: 335.4 g/mol
InChI Key: DGLOKGVZKDWYBY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzo[1,3]dioxole moiety, a benzoimidazole ring, and an acrylamide group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole and benzoimidazole intermediates. These intermediates are then coupled through a series of reactions, including:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis. This action is similar to other microtubule-targeting agents used in cancer therapy .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(1,3-benzodioxol-5-yl)prop-2-enamide

InChI

InChI=1S/C19H17N3O3/c23-19(8-6-13-5-7-16-17(11-13)25-12-24-16)20-10-9-18-21-14-3-1-2-4-15(14)22-18/h1-8,11H,9-10,12H2,(H,20,23)(H,21,22)/b8-6+

InChI Key

DGLOKGVZKDWYBY-SOFGYWHQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=NC4=CC=CC=C4N3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.